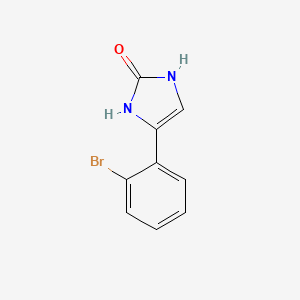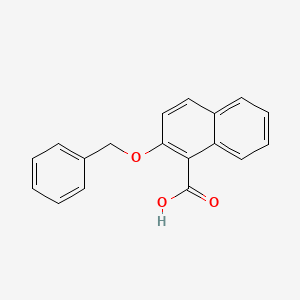
3-(Methylamino)isoindolin-1-one
Descripción general
Descripción
3-(Methylamino)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The structure of this compound consists of an isoindolinone core with a methylamino group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-iodobenzamides with (silyl)alkynes under aqueous phase-transfer conditions. This method utilizes inexpensive CuCl/PPh3 as a catalyst and n-Bu4NBr (TBAB) as a phase-transfer agent . Another method involves the ultrasonic-assisted synthesis of isoindolinone derivatives from 3-alkylidenephtalides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of ultrasonic irradiation has been shown to improve reaction rates, yields, and selectivity, making it a viable option for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Methylamino)isoindolin-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK7, inhibiting its activity and thereby affecting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
Isoindolin-3-one: Another related compound with variations in the substitution pattern on the isoindolinone core.
Uniqueness
3-(Methylamino)isoindolin-1-one is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
3-(methylamino)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQDYDKFAVPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Dimethyloctahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B3361790.png)

![N4,N4'-Bis(9-(naphthalen-2-yl)-9H-carbazol-3-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3361819.png)


![5H-1,3-Dioxolo[4,5-f]indol-2-one](/img/structure/B3361835.png)





![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-](/img/structure/B3361865.png)


